molecular formula C21H26N6O B2744281 2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1207053-22-2

2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B2744281
CAS No.: 1207053-22-2
M. Wt: 378.48
InChI Key: QIZJOAIWDFYUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26N6O and its molecular weight is 378.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Agents

A study explored the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as potential antiallergic compounds. This research involved the synthesis of ethyl (2-methylindol-3-yl)acetates and their subsequent conversion to N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrating significant antiallergic potency in assays using guinea pig peritoneal mast cells (Menciu et al., 1999).

Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, showcased these compounds' antimicrobial properties. This study indicates the potential for structural modification in similar compounds to target antibacterial and antifungal activities (Hossan et al., 2012).

Opioid Kappa Agonists

Another study focused on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This research highlights the potential of modifying the core structure for potent analgesic effects, relevant for pain management strategies (Barlow et al., 1991).

Antisecretory Activity

The synthesis and gastric antisecretory activity of indole-1-alkanamides and pyrrole-1-alkanamides were investigated, showing a marked elevation of the pH in gastric secretions of rats. This suggests a potential application in treating conditions like ulcers (Bell et al., 1977).

Insecticidal Agents

A study on the synthesis of various heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrated significant insecticidal activity. This highlights the agricultural application of structurally related compounds (Fadda et al., 2017).

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-15-25-19(13-20(26-15)27-10-4-5-11-27)22-8-9-23-21(28)12-16-14-24-18-7-3-2-6-17(16)18/h2-3,6-7,13-14,24H,4-5,8-12H2,1H3,(H,23,28)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZJOAIWDFYUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.